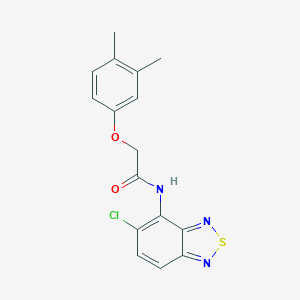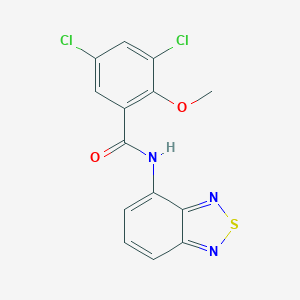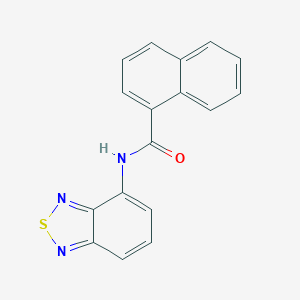![molecular formula C19H22BrN3O4S B244343 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as BRL-15572, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a role in various physiological processes such as reward, motivation, and movement control.
Mechanism of Action
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways in the brain. By blocking the binding of dopamine to the D3 receptor, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide reduces the activity of these pathways, which are involved in reward processing, motivation, and movement control. The exact mechanism of action of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is still being investigated, but it is thought to involve the modulation of downstream signaling pathways such as cAMP and ERK.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, particularly in the brain. In preclinical studies, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine, suggesting a potential role in the treatment of addiction. 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, indicating a potential therapeutic benefit for these disorders. However, the effects of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide on other physiological systems are still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling compared to non-selective dopamine receptor antagonists. Additionally, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective modulation of dopamine signaling.
Future Directions
There are several future directions for the scientific research of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the potential therapeutic benefit of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide for addiction and other psychiatric disorders. Further preclinical and clinical studies are needed to investigate the safety and efficacy of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in these populations. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have improved therapeutic potential compared to 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Additionally, the exact mechanism of action of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and its downstream signaling pathways are still being investigated, which may provide new insights into the role of dopamine signaling in the brain.
Synthesis Methods
The synthesis of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methoxyaniline with 4-(methylsulfonyl)piperazine, followed by the introduction of a benzamide moiety through a coupling reaction with 2-(4-aminophenyl)benzoic acid. The final product is obtained through a bromination reaction with N-bromosuccinimide. The overall yield of the synthesis is around 15%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been used in various scientific research applications, particularly in the field of neuroscience. The selective antagonism of the dopamine D3 receptor by 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to modulate dopamine signaling in the brain, which has implications for the treatment of various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been used in preclinical studies to investigate the role of the dopamine D3 receptor in reward processing and motivation.
properties
Molecular Formula |
C19H22BrN3O4S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22BrN3O4S/c1-27-18-8-7-14(20)13-15(18)19(24)21-16-5-3-4-6-17(16)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI Key |
CCNUTWWSGSYCTP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244261.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-1-naphthamide](/img/structure/B244265.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)



![3-bromo-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244278.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)